CLK8
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Overview
Description
CLK8 is a selective inhibitor of the circadian locomotor output cycles kaput (CLOCK) protein. It binds to and interferes with CLOCK activity, disrupting the interaction between CLOCK and brain and muscle arnt-like protein-1 (BMAL1), and modulating circadian rhythm amplitude . This compound is primarily used in research to study circadian rhythm-related disorders.
Preparation Methods
The synthetic route for CLK8 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
CLK8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, altering its chemical properties.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by others, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
CLK8 has several scientific research applications, including:
Chemistry: Used as a tool to study the interaction between CLOCK and BMAL1 proteins and to investigate the modulation of circadian rhythms.
Biology: Employed in cellular and molecular biology research to understand the role of circadian rhythms in various physiological processes.
Medicine: Investigated for its potential therapeutic applications in managing circadian rhythm-related disorders, such as metabolic diseases and mood disorders.
Industry: Utilized in the development of new drugs targeting circadian rhythm pathways .
Mechanism of Action
CLK8 exerts its effects by binding to the CLOCK protein and disrupting its interaction with BMAL1. This interference prevents the formation of the CLOCK-BMAL1 complex, which is essential for the transcription of clock-controlled genes. By inhibiting this interaction, this compound modulates the amplitude of circadian rhythms without affecting the period length. The molecular targets involved include CLOCK, BMAL1, and other components of the circadian clock machinery .
Comparison with Similar Compounds
CLK8 is unique in its selective inhibition of the CLOCK protein. Similar compounds include:
SM08502: Another CLOCK inhibitor that has entered clinical trials for its potential therapeutic applications.
SGC-CLK-1: A small-molecule inhibitor targeting cdc-like kinases (CLKs) with similar biological roles.
MU1210: A compound with inhibitory effects on CLK proteins, used in chemical biology research .
This compound stands out due to its specific binding to the CLOCK protein and its ability to modulate circadian rhythm amplitude, making it a valuable tool for circadian rhythm research and potential therapeutic development.
Properties
IUPAC Name |
2-[[2-[(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O6/c1-29(2)13-12-19-22(37-29)15-23(35-16-24(32)31-21-11-7-6-10-18(21)28(30)34)26-20(14-25(33)36-27(19)26)17-8-4-3-5-9-17/h3-11,14-15H,12-13,16H2,1-2H3,(H2,30,34)(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVELPNHVEDZZRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C3C(=C(C=C2O1)OCC(=O)NC4=CC=CC=C4C(=O)N)C(=CC(=O)O3)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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